molecular formula C13H15FO3 B1326150 3-(1,3-Dioxan-2-YL)-3'-fluoropropiophenone CAS No. 898786-00-0

3-(1,3-Dioxan-2-YL)-3'-fluoropropiophenone

Cat. No.: B1326150
CAS No.: 898786-00-0
M. Wt: 238.25 g/mol
InChI Key: SJDWASFVSWYNDN-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-YL)-3’-fluoropropiophenone: is an organic compound characterized by the presence of a dioxane ring and a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-YL)-3’-fluoropropiophenone typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of ethylene glycol with formaldehyde.

    Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced via a Friedel-Crafts acylation reaction using fluorobenzene and an appropriate acyl chloride.

    Coupling of the Two Fragments: The final step involves coupling the dioxane ring with the fluorinated phenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 3-(1,3-Dioxan-2-YL)-3’-fluoropropiophenone may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated phenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1,3-Dioxan-2-YL)-3’-fluoropropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxan-2-YL)-3’-fluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxane ring and fluorinated phenyl group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Dioxan-2-YL)-3’-chloropropiophenone: Similar structure but with a chlorine atom instead of fluorine.

    3-(1,3-Dioxan-2-YL)-3’-bromopropiophenone: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(1,3-Dioxan-2-YL)-3’-fluoropropiophenone imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro and bromo analogs

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,13H,2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDWASFVSWYNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645926
Record name 3-(1,3-Dioxan-2-yl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-00-0
Record name 3-(1,3-Dioxan-2-yl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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